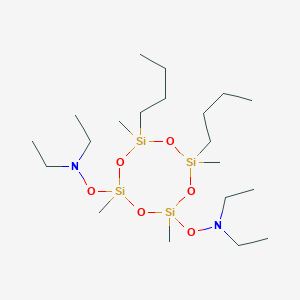
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine): is a complex organosilicon compound. It belongs to the class of cyclotetrasiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes dibutyl and tetramethyl groups attached to a cyclotetrasiloxane ring, with diethylamine groups linked through oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) typically involves the reaction of a cyclotetrasiloxane precursor with dibutyl and tetramethyl substituents. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions: ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of biomaterials and drug delivery systems.
Medicine: In medicine, the compound’s unique structure makes it a candidate for the development of novel therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is used in the production of specialty coatings, adhesives, and sealants. Its properties make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) involves its interaction with molecular targets through its silicon-oxygen backbone and functional groups. The compound can form stable complexes with various molecules, influencing their behavior and activity. The pathways involved in its mechanism of action are related to its ability to interact with biological membranes and proteins, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetraethynylcyclotetrasiloxane
- 2,4,6,8-Tetramethyl-2,4,6,8-tetrahydroxycyclotetrasiloxane
Comparison: Compared to these similar compounds, ((6,8-Dibutyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4-diyl)di(oxy))bis(diethylamine) is unique due to the presence of dibutyl and diethylamine groups. These substituents confer distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill. Its unique structure allows for specialized interactions and reactivity, setting it apart from other cyclotetrasiloxanes.
Eigenschaften
CAS-Nummer |
60228-81-1 |
|---|---|
Molekularformel |
C20H50N2O6Si4 |
Molekulargewicht |
527.0 g/mol |
IUPAC-Name |
N-[[4,6-dibutyl-8-(diethylaminooxy)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N2O6Si4/c1-11-17-19-29(7)25-30(8,20-18-12-2)27-32(10,24-22(15-5)16-6)28-31(9,26-29)23-21(13-3)14-4/h11-20H2,1-10H3 |
InChI-Schlüssel |
WMGUKCPTJDQBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


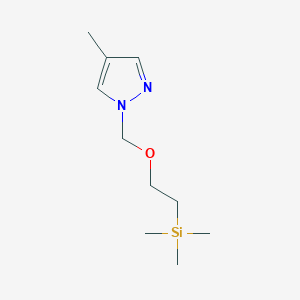
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
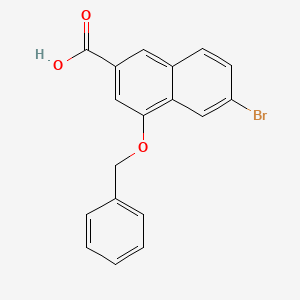
![4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
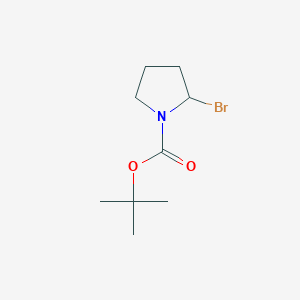


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
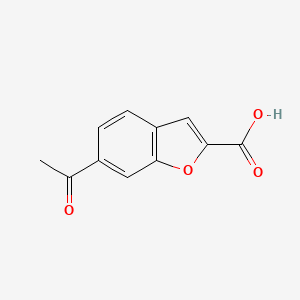
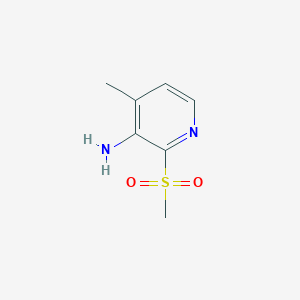
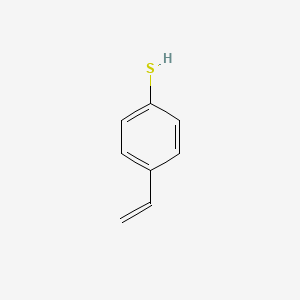
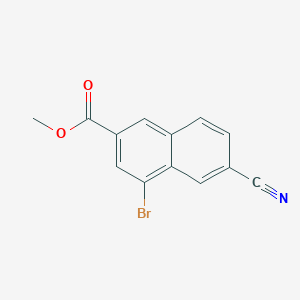
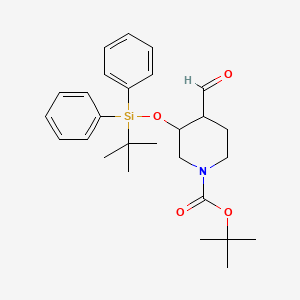
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
